molecular formula C16H19NOS B8706500 N-[1-(2-thienyl)ethyl]-4-isopropylbenzamide

N-[1-(2-thienyl)ethyl]-4-isopropylbenzamide

Cat. No. B8706500
M. Wt: 273.4 g/mol
InChI Key: BAAQMNIXAAUGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-thienyl)ethyl]-4-isopropylbenzamide is a useful research compound. Its molecular formula is C16H19NOS and its molecular weight is 273.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[1-(2-thienyl)ethyl]-4-isopropylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(2-thienyl)ethyl]-4-isopropylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H19NOS

Molecular Weight

273.4 g/mol

IUPAC Name

4-propan-2-yl-N-(1-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C16H19NOS/c1-11(2)13-6-8-14(9-7-13)16(18)17-12(3)15-5-4-10-19-15/h4-12H,1-3H3,(H,17,18)

InChI Key

BAAQMNIXAAUGCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(C)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Thiophene (25 mmol), acetaldehyde (20 mmol) and 4-isopropylbenzamide (10 mmol) were stirred in acetic acid (10 ml) at 60° C. for 4.5 hours to obtain N-[1-(2-thienyl)ethyl]-4-isopropylbenzamide. Yield: 7%. This result means that a general method which uses acetic acid as a solvent gives the product in a low yield.
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25 mmol
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20 mmol
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10 mmol
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Synthesis routes and methods III

Procedure details

Thiophene (100 mmol), acetaldehyde (10 mmol) and 4-isopropylbenzamide (10 mmol) were stirred in the following formic acid/phosphoric acid mixture at 20° C. for two hours to obtain N-[1-(2-thienyl)ethyl]-4-isopropylbenzamide:
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100 mmol
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10 mmol
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10 mmol
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formic acid phosphoric acid
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Synthesis routes and methods IV

Procedure details

Thiophene (42 g, 0.5 mol), paraldehyde (4.4 g, 0.033 mole) and 4-isopropylbenzamide (16.3 g, 0.1 mol) were added to a mixture of formic acid (40 ml) and 85% phosphoric acid (20 ml) and stirred at a room temperature for three hours. The reaction mixture was extracted with water (70 ml). An organic phase was washed with water (30 ml) and evaporated to dryness with a rotary evaporator. A residue was recrystallized from carbon tetrachloride/petroleum benzine (1:2) to obtain the entitled compound (20.7 g) as a colorless crystal. Yield: 75.8%. Melting point: 100° C.
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42 g
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4.4 g
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16.3 g
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20 mL
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40 mL
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Yield
75.8%

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